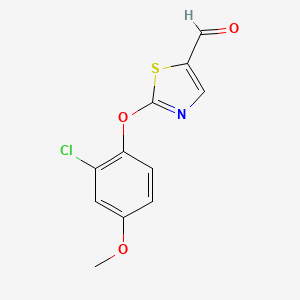
methyl 1-(3-tert-butoxycarbonylaminopropyl)-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 1-(3-tert-butoxycarbonylaminopropyl)-1H-indole-2-carboxylate is a complex organic compound that features an indole core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-tert-butoxycarbonylaminopropyl)-1H-indole-2-carboxylate typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the indole ring system. The final step involves esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of such compounds. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
methyl 1-(3-tert-butoxycarbonylaminopropyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to convert certain functional groups into their reduced forms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
methyl 1-(3-tert-butoxycarbonylaminopropyl)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 1-(3-tert-butoxycarbonylaminopropyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can influence biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Methyl 2-[{3-[(tert-butoxycarbonyl)(methyl)amino]propyl}(methyl)amino]-6-methoxyisonicotinate
Uniqueness
methyl 1-(3-tert-butoxycarbonylaminopropyl)-1H-indole-2-carboxylate is unique due to its indole core structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C18H24N2O4 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
methyl 1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]indole-2-carboxylate |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)24-17(22)19-10-7-11-20-14-9-6-5-8-13(14)12-15(20)16(21)23-4/h5-6,8-9,12H,7,10-11H2,1-4H3,(H,19,22) |
InChI-Schlüssel |
NQIVNDLDOAINFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCN1C2=CC=CC=C2C=C1C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1,3-Dithian-2-yl]-5-nitrobenzyl alcohol](/img/structure/B8429573.png)

![4-Oxo-4,5-dihydrothieno[3,2-c]quinoline-7-carboxylic acid](/img/structure/B8429576.png)






![2-(3-Chlorophenyl)-N-(1-methylethyl)-4-oxo-6-[3-(1-piperidinyl)propoxy]-3(4H)-quinazolineacetamide](/img/structure/B8429623.png)


![Isopropyl 4-[(6-chloro-5-methoxypyrimidin-4-yl)oxy]piperidine-1-carboxylate](/img/structure/B8429644.png)
